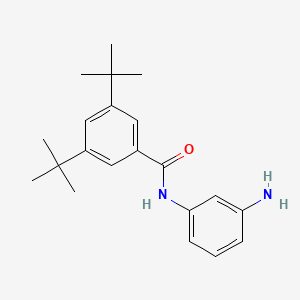

N-(3-aminophenyl)-3,5-di-tert-butylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-(3-aminophenyl)-3,5-di-tert-butylbenzamide often involves acylation reactions. For example, the acylation of 3-aminophenol with 4-metoxybenzoylchloride in THF can produce related compounds, characterized by techniques like ¹H NMR, ¹³C NMR, and elemental analysis (Karabulut et al., 2014). Another method involves reacting 3-nitrobenzoyl phosphoramidic dichloride with tert-butyl amine, yielding compounds that are structurally and spectroscopically analyzed (Gholivand et al., 2009).

Molecular Structure Analysis

Molecular structure determination is crucial, often carried out through single-crystal X-ray diffraction and DFT calculations. Such studies reveal the influence of intermolecular interactions on molecular geometry, especially on dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of similar compounds includes directed metalation and reactions with alkyl iodides, demonstrating the synthetic usefulness of such structures in organic synthesis (Reitz & Massey, 1990). Furthermore, the annulation of 2-aminobenzamides with tert-butyl nitrite under mild conditions highlights the potential for creating a variety of derivatives (Yan et al., 2016).

Physical Properties Analysis

The analysis of physical properties includes examining the crystal structure, which can be influenced by factors such as the rotation of tert-butyl groups around C-N bonds. Such structural insights are essential for understanding the material's behavior and potential applications (Gholivand et al., 2009).

Applications De Recherche Scientifique

Catalysis and Chemical Reactions

- Asymmetric Hydrogenation : Rhodium complexes with tert-butylmethylphosphino groups, related to the tert-butyl groups in N-(3-aminophenyl)-3,5-di-tert-butylbenzamide, showed excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes (Imamoto et al., 2012).

Pharmacological Potential

- Antidiabetic Effects : A study on (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158) found it to be a potential therapeutic agent against type 2 diabetes and related metabolic disorders due to its dual activation of peroxisome proliferator-activated receptor (PPAR)-α/γ (Jung et al., 2017).

Chemical Synthesis and Characterization

- Polyimide Synthesis : Novel aromatic polyimides were synthesized using diamines similar to N-(3-aminophenyl)-3,5-di-tert-butylbenzamide, highlighting the potential of such compounds in polymer chemistry (Butt et al., 2005).

Biochemical Studies

- ADP-Ribose Polymerase Inhibition : 3-Aminobenzamide, a compound structurally related to N-(3-aminophenyl)-3,5-di-tert-butylbenzamide, has been used to study the role of poly(ADP-ribose) in DNA repair. This application underscores the biochemical importance of benzamide derivatives in cellular processes (Cleaver et al., 1985).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3-aminophenyl)-3,5-ditert-butylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O/c1-20(2,3)15-10-14(11-16(12-15)21(4,5)6)19(24)23-18-9-7-8-17(22)13-18/h7-13H,22H2,1-6H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQNHNNEYTXDFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)N)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Aminophenyl)-3,5-DI-tert-butylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5570158.png)

![(3R*,4R*)-1-[3-(benzylthio)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5570170.png)

![2-{3-[(4-chlorophenyl)thio]propyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5570184.png)

![2-(3-hydroxypropyl)-9-(3,3,3-trifluoro-2-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5570190.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B5570194.png)

![2-(1-azepanyl)-N'-[(5-bromo-2-thienyl)methylene]acetohydrazide](/img/structure/B5570199.png)

![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5570225.png)

![N-{(3S*,4R*)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5570230.png)

![4-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5570233.png)

![2-[(1S*,5R*)-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-phenylacetamide](/img/structure/B5570241.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B5570242.png)